Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate
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Overview
Description
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is not fully understood. However, it is believed that this compound may act as a proline mimic, which can interact with proline-binding proteins and enzymes. This interaction can lead to the modulation of various biological pathways, including protein-protein interactions, signal transduction, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various proline-binding proteins, including cyclophilins and Pin1. This compound has also been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has several advantages for lab experiments. This compound is easy to synthesize and has high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the use of Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate in scientific research. One direction is the development of proline-containing peptides with improved biological activities. Another direction is the identification of new proline-binding proteins and enzymes that can be targeted by this compound. Additionally, this compound can be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been used in the synthesis of various bioactive compounds. This compound has also been shown to have various biochemical and physiological effects, including the inhibition of proline-binding proteins and enzymes, the inhibition of cancer cell growth, and the reduction of inflammation. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.
Synthesis Methods
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate can be synthesized using various methods. One of the most common methods is the reaction between tert-butyl 3-bromo-2-(oxolan-3-yl)propanoate and ammonia. This reaction produces this compound as the final product. Other methods include the reaction between tert-butyl 3-chloro-2-(oxolan-3-yl)propanoate and sodium azide or the reaction between tert-butyl 3-chloro-2-(oxolan-3-yl)propanoate and sodium azide followed by reduction with lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has shown promising results in scientific research. This compound has been used in the synthesis of various bioactive compounds, including inhibitors of protein-protein interactions, anti-cancer agents, and anti-inflammatory agents. This compound has also been used in the synthesis of proline-containing peptides, which have been shown to have various biological activities.
properties
IUPAC Name |
tert-butyl 3-amino-2-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(6-12)8-4-5-14-7-8/h8-9H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAOLLSVLFNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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